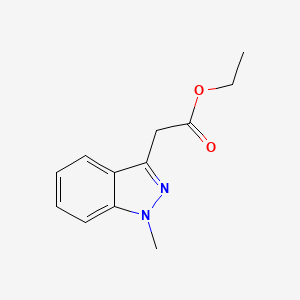Ethyl (1-methyl-1H-indazol-3-yl)acetate
CAS No.: 919766-45-3
Cat. No.: VC4132390
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919766-45-3 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 |
| IUPAC Name | ethyl 2-(1-methylindazol-3-yl)acetate |
| Standard InChI | InChI=1S/C12H14N2O2/c1-3-16-12(15)8-10-9-6-4-5-7-11(9)14(2)13-10/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | DPDDSVCYYHLMFL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NN(C2=CC=CC=C21)C |
| Canonical SMILES | CCOC(=O)CC1=NN(C2=CC=CC=C21)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic indazole system with two key functional groups:
-
N1-Methyl group: Enhances metabolic stability by reducing oxidative deamination .
-
C3-Ethyl acetate chain: Serves as a prodrug moiety or synthetic handle for further derivatization .
The molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . Key spectroscopic data include:
-
IR: Strong absorption bands at ~1685 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H indazole stretch, if unsubstituted) .
-
¹H NMR: Characteristic signals include a triplet for the ethyl group (δ 1.01–1.23 ppm), a singlet for the N1-methyl (δ 2.67 ppm), and aromatic protons (δ 7.12–8.30 ppm) .
Table 1: Key Physicochemical Data
Synthesis Methods
Direct Alkylation and Esterification
A common route involves sequential N1-methylation and C3-functionalization:
-
N1-Methylation: Treatment of 1H-indazole with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields 1-methyl-1H-indazole .
-
C3-Acetate Introduction: Reacting 1-methyl-1H-indazole with ethyl bromoacetate under nucleophilic conditions (e.g., CuI/Pd catalysis) forms the target compound .
-
Reagents: 1-Methyl-1H-indazole (1 eq), ethyl bromoacetate (1.2 eq), CuI (0.1 eq), Pd(PPh₃)₂Cl₂ (0.1 eq), Et₃N (3 eq) in CH₃CN.
-
Conditions: Stir at room temperature for 16 hours.
Alternative Approaches
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 15 minutes at 260°C) .
-
One-Pot Methods: Combine alkylation and esterification steps using trimethyl orthoacetate, though this may lead to byproducts like N-ethylated isomers .
Applications in Drug Discovery
Kinase Inhibition
The ethyl acetate group at C3 facilitates interactions with hydrophobic kinase pockets. Derivatives of this compound have shown inhibitory activity against ERK and Aurora kinases, with IC₅₀ values in the nanomolar range .
Stability and Reactivity
Hydrolytic Sensitivity
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: Yields (1-methyl-1H-indazol-3-yl)acetic acid.
-
Basic Hydrolysis: Forms the carboxylate salt, which can be re-esterified for further modifications .
Thermal Stability
Decomposition occurs above 200°C, necessitating cautious handling during high-temperature reactions (e.g., microwave-assisted synthesis) .
Industrial and Research Perspectives
Scalability Challenges
-
Regioselectivity: Competing N2-alkylation requires careful optimization of reaction conditions .
-
Purification: Silica gel chromatography remains the standard, though solvent systems (e.g., hexane/EtOAc) vary based on polarity .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume